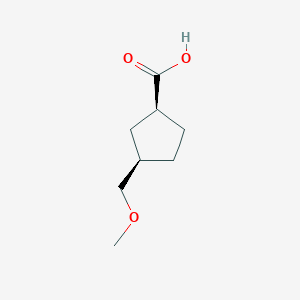

Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI)

Description

Cyclopentanecarboxylic acid derivatives are a class of cyclic organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI) (hereafter referred to as the "target compound") features a cyclopentane ring substituted with a methoxymethyl group at position 3 and a carboxylic acid group, with the cis stereochemistry specified. Its molecular formula is inferred as C₉H₁₄O₃ based on structural analogs (e.g., methoxymethyl substituents in ). The methoxymethyl group introduces both steric and electronic effects, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

(1S,3R)-3-(methoxymethyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-11-5-6-2-3-7(4-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 |

InChI Key |

FVKODGLNWXGSHU-RQJHMYQMSA-N |

Isomeric SMILES |

COC[C@@H]1CC[C@@H](C1)C(=O)O |

Canonical SMILES |

COCC1CCC(C1)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI) has several applications in scientific research:

Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory agents and other therapeutic compounds.

Organic Synthesis: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.

Fragrance Industry: The compound is a precursor in the synthesis of unique and complex scents used in perfumes and fragrances.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI) depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methoxymethyl group can influence the compound’s reactivity and interaction with biological molecules, affecting its overall mechanism of action.

Comparison with Similar Compounds

Structural Comparison

The target compound is compared to key cyclopentanecarboxylic acid derivatives (Table 1):

Key Observations :

- Substituent Effects: The methoxymethyl group in the target compound provides enhanced hydrophilicity compared to the methyl group in the 3-methyl analog . However, it is less polar than the amino group in the 3-amino derivative .

- Stereochemical Influence : The cis configuration of the target compound may result in distinct spatial interactions compared to trans isomers or racemic mixtures (e.g., SNAP-7941 derivatives in ).

Physicochemical Properties

Data from analogs suggest trends in physical properties (Table 2):

*Estimated based on methoxymethyl analogs (e.g., methyl ester derivatives in ).

Key Observations :

- The methoxymethyl group likely lowers the melting point compared to the 3-amino derivative due to reduced hydrogen bonding.

- Higher water solubility compared to methyl or propenyl analogs aligns with the polarity of the methoxy group.

Biological Activity

Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI) is a chemical compound with the CAS number 196492-76-9. It belongs to the cyclopentane family and has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H14O3

- Molecular Weight : 158.197 g/mol

- IUPAC Name : (1R,3S)-3-(methoxymethyl)cyclopentane-1-carboxylic acid

- Purity : ≥95%

- Storage Conditions : -20°C

Cyclopentanecarboxylic acid derivatives have been studied for their roles as inhibitors of various enzymes, particularly neuraminidase. Neuraminidase is an enzyme critical for the replication of viruses such as influenza. Inhibiting this enzyme can prevent viral spread and enhance therapeutic outcomes in viral infections .

Enzyme Inhibition

Research indicates that compounds similar to cyclopentanecarboxylic acid can effectively inhibit neuraminidase activity. This inhibition is crucial for developing antiviral drugs that target viral replication pathways. For instance, studies have shown that certain substituted cyclopentane derivatives exhibit significant inhibitory effects against neuraminidase, suggesting a promising avenue for further research and development in antiviral therapies .

Biological Activity Studies

Several studies have investigated the biological activity of cyclopentanecarboxylic acid derivatives. Below are key findings:

Cytotoxic Activity

A study focusing on similar compounds demonstrated their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents .

Case Studies

- Antiviral Activity : A patent describes the use of substituted cyclopentane compounds as neuraminidase inhibitors, which are beneficial in treating viral infections. The study emphasized the effectiveness of these compounds against influenza viruses, demonstrating their potential as therapeutic agents .

- Cancer Research : In vitro studies revealed that derivatives of cyclopentanecarboxylic acid could significantly inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways . These findings suggest a dual role in both antiviral and anticancer applications.

Data Table: Summary of Biological Activities

| Study Focus | Compound Type | Key Findings |

|---|---|---|

| Antiviral Activity | Neuraminidase Inhibitors | Effective against influenza viruses |

| Cytotoxic Activity | Cancer Cell Lines | Induced apoptosis and cell cycle arrest |

| Enzyme Inhibition | Substituted Cyclopentanes | Significant inhibition of neuraminidase activity |

Preparation Methods

General Synthetic Strategies

2.1.1 Functionalization of Cyclopentanecarboxylic Acid Core

- Starting from cyclopentanecarboxylic acid or its esters, the 3-position can be functionalized by nucleophilic substitution or addition reactions on appropriately activated intermediates.

- The methoxymethyl group introduction often involves alkylation reactions using methoxymethyl halides or related reagents under controlled conditions to favor cis stereochemistry.

2.1.2 Esterification and Subsequent Functional Group Modification

- Ester derivatives such as methyl cyclopentanecarboxylate are synthesized by esterification of cyclopentanecarboxylic acid using methanol and acid catalysts or diazomethane reagents for methylation.

- The methoxymethyl substituent can be introduced by selective alkylation of the 3-position on the cyclopentane ring, often requiring protection/deprotection steps to maintain stereochemical integrity.

Specific Preparation Routes

Stereochemical Control

- The cis-(9CI) stereochemistry is achieved by controlling the reaction conditions such as temperature, solvent, and choice of base or catalyst.

- Use of chiral auxiliaries or catalysts may be employed to enhance stereoselectivity.

- Literature on related cyclopentanecarboxylic acid derivatives suggests that stereochemical outcomes are sensitive to reaction parameters and intermediate stability.

Research Findings and Data

Physical and Chemical Properties Relevant to Preparation

Comparative Preparation Data for Related Compounds

Summary and Professional Insights

- The preparation of cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI) involves strategic esterification followed by stereoselective alkylation at the 3-position.

- The use of (trimethylsilyl)diazomethane is a reliable method for esterification of the parent acid, providing a clean intermediate for further functionalization.

- Achieving and maintaining the cis stereochemistry demands careful control of reaction parameters and possibly chiral catalysts or auxiliaries.

- Purification techniques such as chromatography are essential for isolating the desired stereoisomer.

- While direct detailed protocols for this exact compound are scarce, analogs and related cyclopentanecarboxylic acid derivatives provide a strong foundation for synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-3-(methoxymethyl)cyclopentanecarboxylic acid, and how do reaction conditions influence stereoselectivity?

- Methodology : The compound's synthesis likely involves introducing the methoxymethyl group to a cyclopentane backbone. A plausible route includes:

- Step 1 : Alkylation of cyclopentanecarboxylic acid derivatives with a methoxymethyl halide (e.g., CHOCHX) under basic conditions.

- Step 2 : Stereoselective control via catalysts (e.g., chiral bases) or reaction temperature optimization to favor the cis isomer .

- Key Techniques : Monitor reaction progress using TLC or GC-MS. Purify via column chromatography with polar/non-polar solvent gradients.

Q. How can the purity and stereochemistry of the cis isomer be validated post-synthesis?

- Methodology :

- Chromatography : HPLC with chiral stationary phases to resolve cis/trans isomers.

- Spectroscopy :

- NMR : H and C NMR to confirm methoxymethyl substitution (δ ~3.3 ppm for OCH) and cyclopentane ring coupling patterns.

- IR : Stretching vibrations for ester (C=O at ~1700 cm) and ether (C-O at ~1100 cm) groups .

- X-ray Crystallography : Definitive confirmation of cis configuration via crystal structure analysis .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–4 weeks.

- Analytical Endpoints : Monitor degradation via HPLC purity checks and NMR for structural changes.

- Recommendations : Store in inert atmosphere (N) at –20°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How does the cis configuration of the methoxymethyl group influence intermolecular interactions in catalytic or biological systems?

- Methodology :

- Computational Modeling : Use Density Functional Theory (DFT) to compare cis/trans isomer electronic properties (e.g., dipole moments, HOMO-LUMO gaps).

- Molecular Dynamics (MD) : Simulate binding affinities with target enzymes or receptors (e.g., cyclooxygenase for anti-inflammatory studies) .

- Experimental Validation : Competitive binding assays (SPR or ITC) to quantify interaction differences between isomers .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Variable Control : Re-evaluate experimental parameters (e.g., bacterial strain variability, compound purity >98%, solvent/DMSO effects).

- Dose-Response Studies : Perform MIC/MBC assays across concentrations (1–100 µg/mL) with positive/negative controls .

- Mechanistic Probes : Use fluorescent probes (e.g., LIVE/DEAD staining) to assess membrane disruption or intracellular target engagement .

Q. How can this compound serve as a precursor for synthesizing functionalized cyclopentane derivatives?

- Methodology :

- Derivatization Pathways :

- Ester Hydrolysis : Acid/alkaline hydrolysis to yield 3-(methoxymethyl)cyclopentanecarboxylic acid for salt formation.

- Amidation : React with primary/secondary amines (e.g., EDCI/HOBt coupling) to generate amide libraries .

- Ring-Opening Reactions : Explore ozonolysis or epoxidation to modify the cyclopentane scaffold for polymer applications .

Q. What computational tools predict the compound’s environmental persistence or toxicity?

- Methodology :

- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life and ecotoxicity (e.g., LC for aquatic organisms).

- Metabolic Pathway Prediction : Apply tools like Meteor Nexus to identify potential metabolites in mammalian systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.